molecular formula C20H23N3O2 B5361934 3-[[1-(3-Pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl]benzamide

3-[[1-(3-Pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl]benzamide

Cat. No.: B5361934
M. Wt: 337.4 g/mol
InChI Key: DUSFSTHVQANQSI-UHFFFAOYSA-N
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Description

3-[[1-(3-Pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl]benzamide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a benzamide group

Preparation Methods

The synthesis of 3-[[1-(3-Pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Benzamide Group: This step involves the reaction of an amine with a benzoyl chloride derivative under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3-[[1-(3-Pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[[1-(3-Pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[[1-(3-Pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl]benzamide involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings may facilitate binding to proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar compounds to 3-[[1-(3-Pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl]benzamide include:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.

    Pyridine derivatives: Compounds with a pyridine ring can exhibit comparable chemical reactivity and biological interactions.

    Benzamide derivatives: These compounds often have applications in medicinal chemistry due to their ability to interact with biological targets.

The uniqueness of this compound lies in its combination of these three functional groups, which may confer distinct properties and applications compared to other compounds.

Properties

IUPAC Name

3-[[1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c21-20(25)18-5-1-3-16(12-18)11-17-8-10-23(14-17)19(24)7-6-15-4-2-9-22-13-15/h1-5,9,12-13,17H,6-8,10-11,14H2,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSFSTHVQANQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CC2=CC(=CC=C2)C(=O)N)C(=O)CCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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